molecular formula C30H53N7O11S B14251826 L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine CAS No. 376595-43-6

L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine

Cat. No.: B14251826
CAS No.: 376595-43-6
M. Wt: 719.8 g/mol
InChI Key: RZRURCASMMPHOR-MRIZJWQESA-N
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Description

L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine is a peptide compound composed of seven amino acids: threonine, cysteine, isoleucine, proline, serine, isoleucine, and serine. This compound is of interest due to its potential biological activities and applications in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The general steps include:

    Resin Loading: The first amino acid, protected at the N-terminus, is attached to the resin.

    Deprotection: The N-terminal protecting group is removed to allow for the addition of the next amino acid.

    Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.

    Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.

    Cleavage and Purification: The completed peptide is cleaved from the resin and purified, typically using high-performance liquid chromatography (HPLC).

Industrial Production Methods

Industrial production of peptides like this compound often employs automated peptide synthesizers, which streamline the SPPS process. These machines can handle multiple synthesis cycles, reducing human error and increasing efficiency. Additionally, large-scale production may involve optimization of reaction conditions, such as temperature, solvent, and reagent concentrations, to maximize yield and purity.

Chemical Reactions Analysis

Types of Reactions

L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine can undergo various chemical reactions, including:

    Oxidation: The cysteine residue can form disulfide bonds through oxidation, which can stabilize the peptide structure.

    Reduction: Disulfide bonds can be reduced back to free thiol groups using reducing agents like dithiothreitol (DTT) or β-mercaptoethanol.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or iodine can be used to oxidize cysteine residues.

    Reduction: Dithiothreitol (DTT) or β-mercaptoethanol are common reducing agents.

    Substitution: Reagents like N-hydroxysuccinimide (NHS) esters can be used for the substitution of amino acid side chains.

Major Products Formed

    Disulfide Bonds: Oxidation of cysteine residues leads to the formation of disulfide bonds.

    Modified Peptides: Substitution reactions can yield peptides with various functional groups or tags.

Scientific Research Applications

L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine has several applications in scientific research:

    Chemistry: Used as a model peptide for studying peptide synthesis and modification techniques.

    Biology: Investigated for its potential role in cellular signaling and protein interactions.

    Medicine: Explored for its therapeutic potential, including as a component of peptide-based drugs.

    Industry: Utilized in the development of peptide-based materials and biotechnological applications.

Mechanism of Action

The mechanism of action of L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine depends on its specific biological context. Generally, peptides exert their effects by interacting with molecular targets such as enzymes, receptors, or other proteins. These interactions can modulate signaling pathways, enzymatic activities, or protein-protein interactions, leading to various biological outcomes.

Comparison with Similar Compounds

Similar Compounds

  • L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-threonine
  • L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-alanine
  • L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-valine

Uniqueness

L-Threonyl-L-cysteinyl-L-isoleucyl-L-prolyl-L-seryl-L-isoleucyl-L-serine is unique due to its specific sequence of amino acids, which imparts distinct structural and functional properties. The presence of cysteine allows for the formation of disulfide bonds, which can stabilize the peptide structure. Additionally, the combination of hydrophilic and hydrophobic residues contributes to its potential interactions with various biological targets.

Properties

CAS No.

376595-43-6

Molecular Formula

C30H53N7O11S

Molecular Weight

719.8 g/mol

IUPAC Name

(2S)-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-1-[(2S,3S)-2-[[(2R)-2-[[(2S,3R)-2-amino-3-hydroxybutanoyl]amino]-3-sulfanylpropanoyl]amino]-3-methylpentanoyl]pyrrolidine-2-carbonyl]amino]-3-hydroxypropanoyl]amino]-3-methylpentanoyl]amino]-3-hydroxypropanoic acid

InChI

InChI=1S/C30H53N7O11S/c1-6-14(3)22(28(45)33-18(12-39)30(47)48)35-24(41)17(11-38)32-26(43)20-9-8-10-37(20)29(46)23(15(4)7-2)36-25(42)19(13-49)34-27(44)21(31)16(5)40/h14-23,38-40,49H,6-13,31H2,1-5H3,(H,32,43)(H,33,45)(H,34,44)(H,35,41)(H,36,42)(H,47,48)/t14-,15-,16+,17-,18-,19-,20-,21-,22-,23-/m0/s1

InChI Key

RZRURCASMMPHOR-MRIZJWQESA-N

Isomeric SMILES

CC[C@H](C)[C@@H](C(=O)N[C@@H](CO)C(=O)O)NC(=O)[C@H](CO)NC(=O)[C@@H]1CCCN1C(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CS)NC(=O)[C@H]([C@@H](C)O)N

Canonical SMILES

CCC(C)C(C(=O)NC(CO)C(=O)O)NC(=O)C(CO)NC(=O)C1CCCN1C(=O)C(C(C)CC)NC(=O)C(CS)NC(=O)C(C(C)O)N

Origin of Product

United States

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